molecular formula C6H3Br2N3 B2840325 5,6-Dibromo-1h-benzotriazole CAS No. 716320-92-2

5,6-Dibromo-1h-benzotriazole

Cat. No.: B2840325
CAS No.: 716320-92-2
M. Wt: 276.919
InChI Key: DULRVLLMOREPRG-UHFFFAOYSA-N
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Description

5,6-Dibromo-1h-benzotriazole: is a halogenated derivative of benzotriazole, characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1h-benzotriazole typically involves the bromination of benzotriazole. One common method includes the reaction of benzotriazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{N}_3 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{N}_3 + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1h-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzotriazole derivatives.

Scientific Research Applications

Anticancer Research

5,6-Dibromo-1H-benzotriazole has been investigated for its potential as an inhibitor of protein kinase CK2, which is implicated in various cancers. Studies have shown that halogenated benzotriazoles can effectively inhibit the activity of CK2, with this compound being one of the promising candidates due to its cytotoxic effects on cancer cell lines. For instance, it was found that this compound exhibits significant inhibitory activity against human cancer cells, making it a subject of interest for further drug development aimed at cancer treatment .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains and protozoa. Specifically, it has been reported to be effective against Acanthamoeba castellanii, a pathogenic protozoan . In laboratory settings, derivatives of benzotriazole have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Halogen Bonding and Anion Recognition

This compound is also studied for its unique halogen bonding capabilities. This property allows it to act as a receptor for anions in various chemical environments. The ability to form halogen bonds can be utilized in sensor technologies and molecular recognition systems, where selective binding to anions is crucial .

Synthesis and Analytical Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its derivatives are employed in the preparation of various heterocyclic compounds and have been used as reagents in analytical chemistry for the detection of metals such as silver . The compound's ability to form stable complexes makes it valuable in both organic synthesis and material sciences.

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget Organism/EnzymeReference
AnticancerThis compoundHuman protein kinase CK2 ,
AntimicrobialThis compoundAcanthamoeba castellanii ,
Anion RecognitionHalogen bondingVarious anions
SynthesisBenzotriazole derivativesHeterocyclic compounds

Case Study: Inhibition of Protein Kinase CK2

In a study assessing the inhibitory effects of various benzotriazole derivatives on CK2 activity, this compound was identified as a potent inhibitor with a favorable binding affinity. The results indicated that modifications to the benzotriazole structure could enhance its efficacy as an anticancer agent while minimizing side effects on normal cells .

Mechanism of Action

The primary mechanism of action of 5,6-Dibromo-1h-benzotriazole involves its interaction with protein kinase CK2. The compound binds to the catalytic subunit of CK2, inhibiting its activity and thereby affecting various downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Uniqueness: 5,6-Dibromo-1h-benzotriazole is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties

Biological Activity

5,6-Dibromo-1H-benzotriazole (DBBT) is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of DBBT, focusing on its antibacterial, antifungal, antiprotozoal, and potential cytotoxic effects.

Chemical Structure and Properties

This compound is characterized by the presence of bromine substituents on the benzene ring of the triazole structure. Its molecular formula is C6H3Br2N3C_6H_3Br_2N_3, and it exhibits properties typical of halogenated heterocycles, which often enhance biological activity.

Antibacterial Activity

DBBT has demonstrated significant antibacterial properties against various bacterial strains. In particular:

  • In vitro Studies : A study reported that DBBT exhibited activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for DBBT ranged from 12.5 to 25 μg/mL, comparable to standard antibiotics such as nitrofurantoin .
Bacterial StrainMIC (μg/mL)
MRSA12.5 - 25
E. coli12.5 - 25
Bacillus subtilisNot specified
Pseudomonas fluorescensNot specified

Antifungal Activity

DBBT has also shown promise as an antifungal agent. It acts by inhibiting fungal cytochrome P450 enzymes, particularly CYP51, which is essential for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and fungal growth .

Antiprotozoal Activity

Research indicates that DBBT possesses antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that DBBT significantly reduced the viability of both epimastigote and trypomastigote forms of the parasite:

  • Dose-Dependent Activity : At concentrations of 25 μg/mL and 50 μg/mL, DBBT decreased the number of viable epimastigotes by approximately 50% and 64%, respectively .

Cytotoxic Effects

The cytotoxicity of DBBT has been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and mitochondrial dysfunction:

  • Cell Line Studies : In studies involving human cancer cell lines, DBBT exhibited cytotoxic effects with IC50 values indicating significant potential for further development as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of DBBT:

  • Antimicrobial Efficacy : A comprehensive review highlighted the effectiveness of benzotriazole derivatives in combating resistant bacterial strains, positioning DBBT as a candidate for further research in antibiotic development .
  • Protozoan Inhibition : The efficacy of DBBT against T. cruzi was documented in a controlled laboratory setting, showcasing its potential as an antiprotozoal treatment .
  • Cytotoxic Mechanisms : Investigations into the mechanisms behind DBBT's cytotoxicity revealed its impact on mitochondrial function and cell cycle regulation, suggesting pathways for therapeutic exploitation in oncology .

Properties

IUPAC Name

5,6-dibromo-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULRVLLMOREPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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